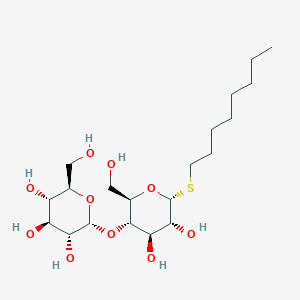
Octyl-I(2)-D-1-thiomaltoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octyl-I(2)-D-1-thiomaltoside: is a synthetic compound known for its unique properties and applications in various scientific fields. It is a nonionic detergent commonly used in biochemical and biophysical research for solubilizing membrane proteins without denaturing them. This compound is particularly valued for its ability to maintain the native state of proteins, making it an essential tool in structural biology and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octyl-I(2)-D-1-thiomaltoside typically involves the following steps:
Starting Materials: The synthesis begins with maltose, a disaccharide composed of two glucose units.
Thioether Formation: The hydroxyl group at the anomeric carbon of maltose is replaced with a thiol group through a nucleophilic substitution reaction.
Octylation: The thiol group is then alkylated with an octyl halide (such as octyl bromide) under basic conditions to form the octyl thioether linkage.
The reaction conditions generally involve the use of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution and alkylation reactions. The reactions are typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to ensure high yield.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity, including spectroscopic analysis and chromatography.
化学反応の分析
Types of Reactions
Octyl-I(2)-D-1-thiomaltoside can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thioether linkage.
Substitution: The octyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified thioether derivatives.
Substitution: Various alkyl or functional group-substituted derivatives.
科学的研究の応用
Octyl-I(2)-D-1-thiomaltoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Essential for solubilizing and stabilizing membrane proteins for structural and functional studies.
Medicine: Employed in drug delivery systems and formulations to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
作用機序
The primary mechanism of action of Octyl-I(2)-D-1-thiomaltoside involves its ability to interact with hydrophobic regions of membrane proteins, thereby solubilizing them without disrupting their native conformation. The octyl group provides hydrophobic interactions, while the maltoside moiety interacts with the aqueous environment, creating a stable micelle structure that encapsulates the protein.
類似化合物との比較
Similar Compounds
Octyl-β-D-glucopyranoside: Another nonionic detergent used for similar applications but lacks the thiol group.
Decyl-β-D-maltopyranoside: Similar structure with a decyl group instead of an octyl group, offering different solubilization properties.
Dodecyl-β-D-maltopyranoside: Contains a longer dodecyl chain, providing stronger hydrophobic interactions.
Uniqueness
Octyl-I(2)-D-1-thiomaltoside is unique due to its thioether linkage, which provides enhanced stability and resistance to enzymatic degradation compared to other nonionic detergents. This makes it particularly useful for long-term studies and applications where stability is crucial.
特性
分子式 |
C20H38O10S |
|---|---|
分子量 |
470.6 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-octylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H38O10S/c1-2-3-4-5-6-7-8-31-20-17(27)15(25)18(12(10-22)29-20)30-19-16(26)14(24)13(23)11(9-21)28-19/h11-27H,2-10H2,1H3/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20-/m1/s1 |
InChIキー |
JHBBNAKIOKQRJS-OIIXUNCGSA-N |
異性体SMILES |
CCCCCCCCS[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
正規SMILES |
CCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















